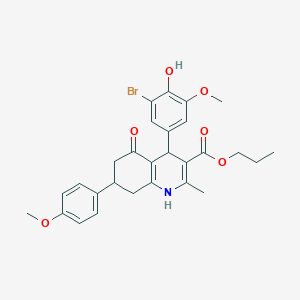

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline core through a cyclization reaction. This is followed by the introduction of the bromo, hydroxy, and methoxy groups via electrophilic aromatic substitution reactions. The final step involves esterification to introduce the propyl ester group.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the removal of the bromine atom.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can be further esterified with different alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: The compound or its derivatives could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives with similar functional groups. These compounds may share some chemical properties but differ in their specific reactivity and applications. Examples of similar compounds include:

β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine: An antihypertensive agent with a similar bromo and hydroxy substitution pattern.

Methyl (3-bromo-5-hydroxy-4-methoxyphenyl)acetate: A compound with a similar bromo, hydroxy, and methoxy substitution pattern.

Biological Activity

The compound Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline and exhibits various biological activities. Its unique structure, characterized by multiple functional groups including methoxy and bromo substituents, suggests potential pharmacological applications. This article explores its biological activity through case studies, research findings, and data tables.

Chemical Structure

The molecular formula for this compound is C19H20BrNO5 with a molecular weight of approximately 422.28 g/mol. The structural representation highlights the presence of a hexahydroquinoline core and various substituents that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this derivative exhibit a range of biological activities including:

- Antimicrobial Activity : Several studies have reported that derivatives of hexahydroquinoline possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some hexahydroquinoline derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Compounds in this class may exert anti-inflammatory effects through modulation of inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against common pathogens. The results are summarized in the following table:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12.5 µg/ml |

| Compound B | Staphylococcus aureus | 25 µg/ml |

| Compound C | Pseudomonas aeruginosa | 15.0 µg/ml |

These findings suggest that similar derivatives can inhibit bacterial growth effectively, supporting the potential use of this compound in treating bacterial infections.

Anticancer Activity

Research into the anticancer properties of hexahydroquinoline derivatives has revealed promising results. For instance:

- Case Study on Cell Lines : A study demonstrated that a related compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 10 µM.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by related compounds. Research findings indicate:

- Inhibition of Cytokine Production : Studies have shown that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Properties

IUPAC Name |

propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30BrNO6/c1-5-10-36-28(33)24-15(2)30-21-12-17(16-6-8-19(34-3)9-7-16)13-22(31)26(21)25(24)18-11-20(29)27(32)23(14-18)35-4/h6-9,11,14,17,25,30,32H,5,10,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYSUXUCHVSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.